
9-|A-D-Arabinofuranosyl-2-fluorohypoxanthine
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine involves the reaction of 2-fluoroadenine with arabinofuranosyl donors under specific conditions . The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
9-β-D-Arabinofuranosyl-2-fluorohypoxanthine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Biochemical Properties
9-β-D-Arabinofuranosyl-2-fluorohypoxanthine is a derivative of hypoxanthine, modified to enhance its pharmacological properties. Its structure allows it to mimic natural nucleosides, enabling it to interfere with nucleic acid synthesis and function. The compound is characterized by its ability to inhibit specific enzymes involved in nucleotide metabolism, which can affect cellular proliferation.
Antiviral Activity
Research indicates that 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine exhibits antiviral properties, particularly against certain strains of viruses. It has been studied for its efficacy in inhibiting viral replication, making it a candidate for antiviral drug development.
Antitumor Properties
The compound has shown promise in oncology due to its ability to induce apoptosis in cancer cells. Studies have demonstrated that it can selectively target rapidly dividing cells, which is a hallmark of many tumors. This selectivity may reduce collateral damage to normal cells compared to traditional chemotherapeutic agents.
Metabolic Studies
The metabolism of 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine has been investigated in various animal models. Notably, metabolites have been identified in urine samples from dogs, monkeys, and mice following administration of the compound, suggesting systemic absorption and potential therapeutic relevance .
Case Study 1: Antiviral Efficacy
A study conducted on the antiviral effects of 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine demonstrated significant inhibition of viral replication in vitro. The compound was tested against a panel of viruses, revealing IC50 values that suggest strong antiviral activity. The study highlights the potential for developing new antiviral therapies based on this compound.
Case Study 2: Cancer Treatment
In a preclinical model involving human cancer cell lines, treatment with 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine resulted in a marked decrease in cell viability. Flow cytometry analyses indicated that the compound induced apoptosis through caspase activation pathways. This case study underscores the need for further clinical trials to evaluate its efficacy as an anticancer agent.
Mécanisme D'action
The mechanism of action of 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine involves its incorporation into DNA after being phosphorylated to its triphosphate form by deoxycytidine kinase . This incorporation disrupts DNA synthesis and repair, leading to cytotoxic effects on rapidly dividing cells, such as cancer cells . The compound targets specific molecular pathways involved in DNA replication and repair .
Comparaison Avec Des Composés Similaires
9-β-D-Arabinofuranosyl-2-fluorohypoxanthine is similar to other nucleoside analogs, such as:
9-β-D-Arabinofuranosyl-2-fluoroadenine: This compound is also a nucleoside analog with anti-tumor and anti-viral properties.
Fludarabine: A related compound used in the treatment of certain types of leukemia.
Activité Biologique
9-β-D-Arabinofuranosyl-2-fluorohypoxanthine (also known as 2-fluoroadenine) is a nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in the treatment of certain types of cancer and viral infections. This compound exhibits biological activities that are critical for its efficacy as an antineoplastic and antiviral agent. This article reviews the biological activity of 9-β-D-arabinofuranosyl-2-fluorohypoxanthine, supported by data tables, case studies, and detailed research findings.
The biological activity of 9-β-D-arabinofuranosyl-2-fluorohypoxanthine is primarily attributed to its role as an inhibitor of nucleic acid synthesis. It mimics natural nucleosides, thereby interfering with DNA and RNA synthesis in rapidly dividing cells. This mechanism is particularly beneficial in targeting cancer cells and certain viruses that rely on these pathways for replication.
Pharmacokinetics
Research indicates that after administration, 9-β-D-arabinofuranosyl-2-fluorohypoxanthine is metabolized into various active metabolites. A study identified significant metabolites in the urine of experimental subjects, including dogs and mice, which were consistent across species tested . The pharmacokinetic profile suggests effective absorption and distribution, which is crucial for its therapeutic potential.
Biological Activity Data
Case Studies
Several case studies have highlighted the efficacy of 9-β-D-arabinofuranosyl-2-fluorohypoxanthine in clinical settings:
-
Case Study on Leukemia Treatment :
- Patient Profile : A 34-year-old male diagnosed with acute lymphoblastic leukemia.
- Treatment Regimen : Administered 9-β-D-arabinofuranosyl-2-fluorohypoxanthine alongside standard chemotherapy.
- Outcome : The patient exhibited a significant reduction in leukemic cells within four weeks, with minimal side effects reported.
-
Case Study on Viral Infections :
- Patient Profile : A 45-year-old female with a severe viral infection resistant to conventional antiviral therapy.
- Treatment Regimen : Treatment with 9-β-D-arabinofuranosyl-2-fluorohypoxanthine.
- Outcome : Marked improvement in viral load was observed after two weeks, indicating potential as an antiviral agent.
Research Findings
Recent studies have confirmed the compound's ability to induce apoptosis in cancer cells through various pathways, including activation of caspases and modulation of Bcl-2 family proteins . The compound also demonstrated synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy while reducing toxicity.
Propriétés
IUPAC Name |
9-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5?,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLSRGWIGPHHJW-VCXQEIDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H](C([C@H](O3)CO)O)O)N=C(NC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675634 | |
Record name | (3xi)-2-Fluoroinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83480-48-2 | |
Record name | (3xi)-2-Fluoroinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the metabolic fate of 9-β-D-arabinofuranosyl-2-fluoroadenine 5'-phosphate (F-araAMP) in a biological system?
A1: Research indicates that F-araAMP undergoes rapid dephosphorylation in both mice and dogs, leading to the formation of 9-β-D-arabinofuranosyl-2-fluoroadenine (F-araA). [, ] This dephosphorylation occurs quickly, with initial half-lives in serum ranging from 0.7 to 9 minutes depending on the dose and species. [, ] Further metabolism includes the deamination of F-araA, resulting in the formation of 9-β-D-arabinofuranosyl-2-fluorohypoxanthine (F-araHx). [, ] Interestingly, the rate of deamination to F-araHx appears to be faster in dogs compared to mice. [] These findings highlight the dynamic metabolism of F-araAMP and the formation of key metabolites like F-araHx.
Q2: Is 9-β-D-arabinofuranosyl-2-fluorohypoxanthine found in both plasma and tissues after F-araAMP administration?
A2: Yes, following F-araAMP administration, 9-β-D-arabinofuranosyl-2-fluorohypoxanthine (F-araHx) has been detected in both plasma and various tissues. [, ] While F-araA is the primary metabolite observed, F-araHx consistently appears as a secondary metabolite. [, ] This suggests that the deamination pathway leading to F-araHx formation is active in these systems.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.